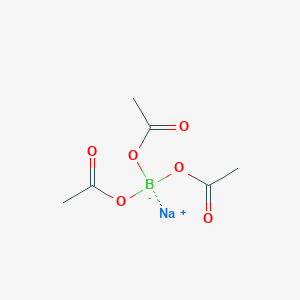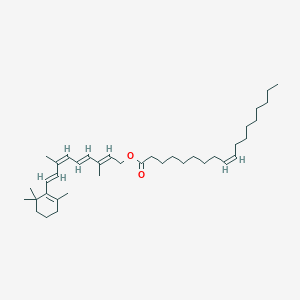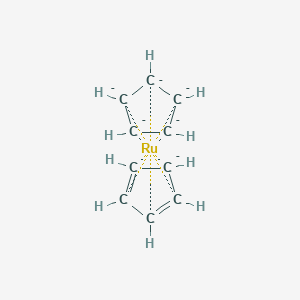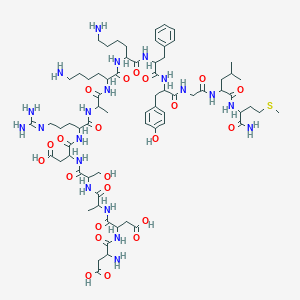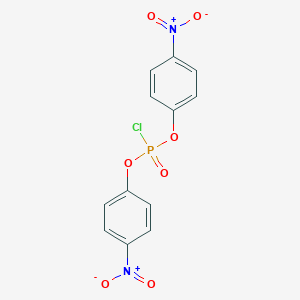
Bis(4-nitrophenyl) phosphorochloridate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Bis(4-nitrophenyl) phosphorochloridate involves several synthetic routes including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) . A study also discussed the optimization of the synthesis technology of bis (4-nitrophenyl) carbonate using bis (trichloromethyl) carbonate with 4-Nitrophenol .Molecular Structure Analysis
The molecular formula of Bis(4-nitrophenyl) phosphorochloridate is C12H8ClN2O7P . It has a molecular weight of 358.63 g/mol .Chemical Reactions Analysis
Bis(4-nitrophenyl) phosphorochloridate is commonly used as a substrate for the detection of enzymes such as esterases and phosphatases. It has been studied for its role in the hydrolysis of phosphate and phosphonate esters, especially when catalyzed by dinuclear metal complexes.Physical And Chemical Properties Analysis
Bis(4-nitrophenyl) phosphorochloridate is an organophosphate compound. It has a molecular weight of 358.63 g/mol .Aplicaciones Científicas De Investigación
Oligonucleotide Synthesis
Bis(4-nitrophenyl) phosphorochloridate is a versatile phosphorylating agent used in oligonucleotide synthesis. It is effective for 3′- and/or 5′-phosphorylations of nucleosides, leading to high yields of monophosphates. This makes it a valuable compound in nucleotide chemistry, particularly in the synthesis of oligonucleotides (Himmelsbach et al., 1987).
Reaction Kinetics and Stoichiometry
Studies have explored the reaction kinetics of bis(4-nitrophenyl) phosphorochloridate, particularly its interaction with alkaline hydrogen peroxide. These studies have helped in understanding the stoichiometry and mechanisms of reactions involving this compound, contributing significantly to the field of physical organic chemistry (Meja-Radillo et al., 2000).
Catalysis in Hydrolysis Reactions
The compound has been studied for its role in the hydrolysis of phosphate and phosphonate esters, especially when catalyzed by dinuclear metal complexes. This research has implications for understanding enzymatic reactions and designing synthetic catalysts (Vichard & Kaden, 2002).
Chemiluminescence Reagent Studies
Bis(4-nitrophenyl) oxalate, a related compound, has been examined for its role in chemiluminescence. This research helps in understanding the mechanisms of chemiluminescent reactions, which are important in analytical chemistry and biological imaging (Neuvonen, 1995).
Safety And Hazards
Direcciones Futuras
The future directions of Bis(4-nitrophenyl) phosphorochloridate research could involve exploring its applications in other areas of chemistry. For instance, a review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation . This could potentially open up new avenues for the use of Bis(4-nitrophenyl) phosphorochloridate in the synthesis of phosphoramidates.
Propiedades
IUPAC Name |
1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMNXFSXCQDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400486 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) phosphorochloridate | |
CAS RN |
6546-97-0 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



